![molecular formula C23H25N7O B2934053 5-benzoyl-3-{[(4-chlorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 1189972-49-3](/img/structure/B2934053.png)

5-benzoyl-3-{[(4-chlorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

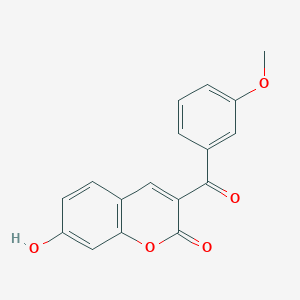

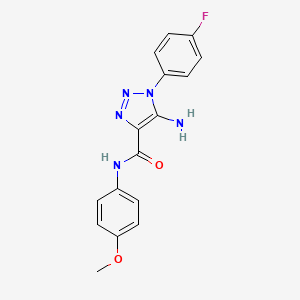

The compound is a complex organic molecule that contains several functional groups, including a benzoyl group, a chlorobenzyl group, and a pyrazolopyridine group . It’s part of a class of compounds known as pyrazolopyridines, which are heterocyclic compounds (compounds that contain a ring structure made up of at least two different elements) with a wide range of biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a heterocyclic ring. The presence of these groups would likely result in a highly conjugated system, leading to interesting chemical properties .Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, reactions at the benzylic position could include free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a benzoyl group, a chlorobenzyl group, and a pyrazolopyridine group could affect its solubility, stability, and reactivity .Applications De Recherche Scientifique

3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]-N-[(pyridin-3-yl)methyl]propanamide

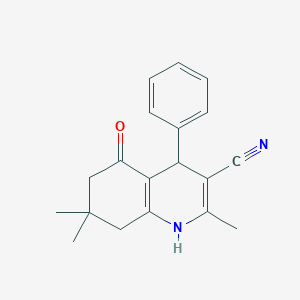

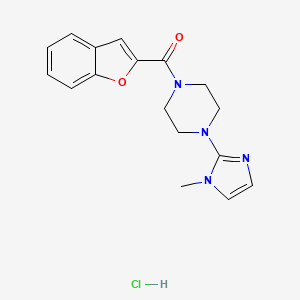

Poly(ADP-ribose)polymerase (PARP) Inhibitor: This compound has been identified as a potent inhibitor of poly(ADP-ribose)polymerase (PARP) 1 and 2 . PARP inhibitors are a class of drugs that inhibit the enzyme poly ADP ribose polymerase. They have been developed for multiple diseases, including cancer, as they can prevent the repair of DNA damage in cancer cells, leading to their death .

Anticancer Activity: The compound has shown antiproliferative activities against BRCA-1 and BRCA-2 deficient cancer cells, with high selectivity over BRCA proficient cells . This makes it a potential candidate for targeted cancer therapies, particularly for cancers with these specific genetic deficiencies .

Antimicrobial Activity: Compounds with similar structures have shown antimicrobial potential . They have been found to inhibit the growth of various bacterial and fungal strains, making them potential candidates for the development of new antimicrobial drugs .

Antitumor Activity: Some compounds with similar structures have shown antitumor activity . They have been found to inhibit the proliferation of various cancer cell lines, suggesting potential applications in cancer therapy .

Mécanisme D'action

Target of Action

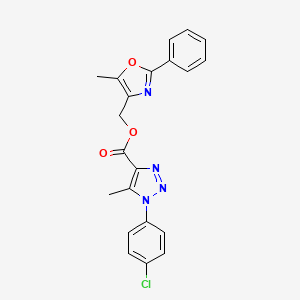

Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been found to exhibit antiviral and antimicrobial activities .

Mode of Action

It is known that [1,2,4]triazolo[4,3-a]quinoxaline derivatives can interact with dna, acting as dna intercalators . This interaction can disrupt the normal functioning of DNA, leading to potential antiviral and antimicrobial effects .

Biochemical Pathways

The antiviral and antimicrobial activities of similar compounds suggest that they may interfere with the replication processes of viruses and bacteria .

Pharmacokinetics

The presence of a piperidine moiety in the compound could potentially enhance its antimicrobial properties .

Result of Action

Similar compounds have shown promising antiviral activity and in vitro antimicrobial screening against different pathogenic organisms .

Orientations Futures

Propriétés

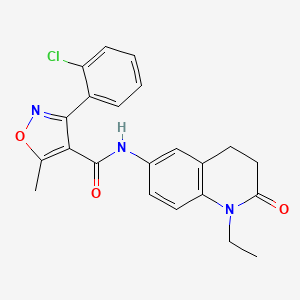

IUPAC Name |

3-(4-piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)-N-(pyridin-3-ylmethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N7O/c31-21(25-16-17-7-6-12-24-15-17)11-10-20-27-28-23-22(29-13-4-1-5-14-29)26-18-8-2-3-9-19(18)30(20)23/h2-3,6-9,12,15H,1,4-5,10-11,13-14,16H2,(H,25,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNMQCDHKNGAPIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC3=CC=CC=C3N4C2=NN=C4CCC(=O)NCC5=CN=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)-N-(pyridin-3-ylmethyl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-fluorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2933970.png)

![Potassium;1-bicyclo[4.1.0]heptanyl(trifluoro)boranuide](/img/structure/B2933971.png)

![2-(3,4-dimethoxyphenyl)-5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2933973.png)

![5-(1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2933976.png)

![6-[(4-Bromophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2933991.png)